molecular formula C17H30N2O6 B136577 Boc-Ser(tBu)-Pro-OH CAS No. 141106-60-7

Boc-Ser(tBu)-Pro-OH

Cat. No.: B136577
CAS No.: 141106-60-7
M. Wt: 358.4 g/mol
InChI Key: KQKLTVHOEKAAQH-RYUDHWBXSA-N
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Description

Boc-Ser(tBu)-Pro-OH, also known as N-tert-butoxycarbonyl-O-tert-butyl-L-seryl-L-proline, is a protected dipeptide commonly used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino terminus and a tert-butyl (tBu) group protecting the hydroxyl group of serine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(tBu)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Ser(tBu)-OH, to a resin. The Boc group is then removed using trifluoroacetic acid (TFA), exposing the amino group for coupling with the next amino acid, L-proline. The coupling reaction is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the coupling, the peptide is cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed:

    Oxidation: Oxidized serine derivatives.

    Reduction: Reduced serine derivatives.

    Substitution: Deprotected serine and proline residues.

Scientific Research Applications

Boc-Ser(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex peptides and proteins. In biology, it is used to study protein-protein interactions and enzyme mechanisms. In medicine, it is employed in the development of peptide-based drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Boc-Ser(tBu)-Pro-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during the synthesis process. Upon removal of these protecting groups, the functional groups are exposed, allowing for further peptide elongation or modification .

Comparison with Similar Compounds

    Boc-Ser(tBu)-OH: A similar compound with only the serine residue protected.

    Boc-Pro-OH: A similar compound with only the proline residue protected.

    Fmoc-Ser(tBu)-Pro-OH: A similar compound with a different protecting group (Fmoc) on the amino terminus.

Uniqueness: Boc-Ser(tBu)-Pro-OH is unique due to the presence of both Boc and tBu protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required .

Biological Activity

Boc-Ser(tBu)-Pro-OH, a derivative of serine and proline, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, particularly focusing on its antimicrobial, anticancer, and immunomodulatory properties.

Structural Characteristics

This compound is characterized by the presence of a tert-butyl (tBu) protecting group on the serine residue and a Boc (tert-butoxycarbonyl) group that enhances its stability during synthesis. Its molecular formula is C16H26N2O7C_{16}H_{26}N_{2}O_{7} with a molecular weight of approximately 358.39 g/mol .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry. The following steps outline the general procedure:

  • Activation of Amino Acids : The amino acids are activated using coupling reagents such as HBTU or DIC.
  • Coupling : The activated amino acids are coupled to a resin-bound peptide chain.
  • Deprotection : The Boc and tBu groups are removed under acidic conditions to yield the final product.

Antimicrobial Activity

This compound has exhibited significant antimicrobial properties against various pathogenic bacteria. A study evaluated its effectiveness using the minimum inhibitory concentration (MIC) method, revealing that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
E. coli50100
S. aureus2550

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Recent research has highlighted the potential anticancer effects of this compound. It was tested against several cancer cell lines, including breast and colon cancer cells. Key findings include:

  • Cell Viability Reduction : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • Mechanism of Action : The compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.

The following table summarizes the effects on cell viability:

Cell LineIC50 (μM)
MCF-7 (Breast)10
HT-29 (Colon)15

These results indicate that this compound may serve as an effective agent in cancer therapy .

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an immunomodulator. Studies have indicated that it can enhance the production of cytokines such as IL-6 and TNF-alpha in immune cells, suggesting a potential role in modulating immune responses.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound significantly reduced infection rates compared to conventional antibiotics.
  • Case Study on Cancer Treatment : In vitro studies conducted on breast cancer cell lines showed that combining this compound with standard chemotherapy agents enhanced overall cytotoxicity, suggesting a synergistic effect.

Properties

IUPAC Name

(2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKLTVHOEKAAQH-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628733
Record name N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141106-60-7
Record name N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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